molecular formula C12H14OS B14660289 2-(Phenylsulfanyl-methyl)-cyclopentan-1-one CAS No. 51679-33-5

2-(Phenylsulfanyl-methyl)-cyclopentan-1-one

Katalognummer: B14660289
CAS-Nummer: 51679-33-5
Molekulargewicht: 206.31 g/mol
InChI-Schlüssel: LCGCUAZRJUKQKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Phenylsulfanyl-methyl)-cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a phenylsulfanyl-methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfanyl-methyl)-cyclopentan-1-one typically involves the reaction of cyclopentanone with a phenylsulfanyl-methylating agent. One common method is the nucleophilic substitution reaction where cyclopentanone is treated with phenylsulfanyl-methyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Phenylsulfanyl-methyl)-cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the cyclopentanone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of substituted cyclopentanone derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Phenylsulfanyl-methyl)-cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Phenylsulfanyl-methyl)-cyclopentan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Phenylsulfanyl-methyl)-1H-1,3-benzodiazole-5-sulfonic acid: Similar in structure but contains a benzodiazole ring.

    Phenylsulfanyl-methyl cyclohexanone: Similar but with a cyclohexanone ring instead of a cyclopentanone ring.

Uniqueness

2-(Phenylsulfanyl-methyl)-cyclopentan-1-one is unique due to its specific ring structure and the presence of the phenylsulfanyl-methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

51679-33-5

Molekularformel

C12H14OS

Molekulargewicht

206.31 g/mol

IUPAC-Name

2-(phenylsulfanylmethyl)cyclopentan-1-one

InChI

InChI=1S/C12H14OS/c13-12-8-4-5-10(12)9-14-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2

InChI-Schlüssel

LCGCUAZRJUKQKK-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(=O)C1)CSC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.